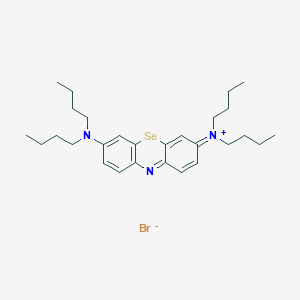

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide

Description

3,7-Bis(dibutylamino)phenoselenazin-5-ium bromide is a cationic dye belonging to the phenoselenazinium family. Its structure comprises a tricyclic phenoselenazine core substituted with dibutylamino groups at the 3 and 7 positions and a bromide counterion. This compound is part of a broader class of heterocyclic dyes, including phenoxazinium, phenothiazinium, and phenoselenazinium salts, which differ by the heteroatom in the central ring (oxygen, sulfur, or selenium, respectively).

Properties

CAS No. |

881376-00-7 |

|---|---|

Molecular Formula |

C28H42BrN3Se |

Molecular Weight |

579.5 g/mol |

IUPAC Name |

dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide |

InChI |

InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MXUIDWYPYRWREV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Initial Reaction

Reaction Setup : A cooled reaction vessel is prepared (temperature typically below 10°C).

Addition of Reactants : The precursor selenazine compound is dissolved in ethyl acetate. Dibutylamine is then added gradually to the solution.

Bromination Step : Bromine is introduced to the reaction mixture under controlled conditions (maintaining temperatures between -10°C and -15°C). This step is crucial for forming the phenoselenazin-5-ium structure.

Formation of Bromide Salt

Isolation of Product : After the bromination reaction, the mixture is stirred for an additional hour at low temperatures.

Filtration and Washing : The crude product is filtered and washed with cold ethyl acetate followed by dilute hydrochloric acid to remove unreacted materials and by-products.

Purification : The isolated product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

Final Product Characterization

The final product, phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide, is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

| Step | Temperature Range | Solvent Used | Time Required |

|---|---|---|---|

| Initial Reaction | <10°C | Ethyl Acetate | Varies |

| Bromination | -10°C to -15°C | Ethyl Acetate | 1 hour |

| Filtration | Room Temperature | Ethyl Acetate/HCl | Varies |

| Purification | Room/50°C | 2-Propanol | Varies |

Recent studies have highlighted variations in synthesis methods that can affect yield and purity:

Yield Optimization : Adjusting the stoichiometry of dibutylamine relative to the selenazine precursor can significantly enhance yield.

Alternative Solvents : Exploring other solvents like methanol or dichloromethane may provide better solubility for certain intermediates.

Catalysts : The use of Lewis acids (e.g., iron(III) chloride) has been shown to facilitate reactions under milder conditions, potentially reducing reaction times and improving product quality.

Chemical Reactions Analysis

Types of Reactions

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides.

Reduction: Reduction reactions can convert the compound into selenides.

Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Sodium chloride or potassium iodide.

Major Products

Oxidation: Selenoxides.

Reduction: Selenides.

Substitution: Corresponding halide derivatives.

Scientific Research Applications

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Core Heteroatom Variation

The central heteroatom significantly impacts electronic properties and applications:

- Phenoxazinium salts (oxygen): Higher synthetic yields (up to 80%) and moderate dyeing efficiency for PP fabrics when substituted with diethylamino groups .

- Phenothiazinium salts (sulfur): Known for medical applications (e.g., methylene blue, a dimethylamino-substituted phenothiazinium chloride) in photodynamic therapy (PDT) and as antimicrobial agents .

- Phenoselenazinium salts (selenium): Lower synthetic yields (17% for diethylamino-substituted analogs) ; selenium’s larger atomic radius may alter redox behavior and light absorption compared to sulfur/oxygen analogs.

Substituent Effects

- Dibutylamino vs. Diethylamino: Balances solubility and substrate interaction, achieving higher dyeing performance in PP fabrics . Dimethylamino: Found in methylene blue (CAS 61-73-4), offering high water solubility and clinical utility .

Counterion Influence

Table 1: Comparison of Key Compounds

Research Findings and Challenges

- Dyeing Performance: Diethylamino-substituted phenoxazinium salts outperform dibutylamino analogs in PP dyeing due to optimal steric compatibility with fiber pores . The larger dibutyl groups in the phenoselenazinium derivative may limit its utility in textile applications.

- Medical Potential: Phenothiazinium analogs like PPA904 demonstrate efficacy in PDT, suggesting that the dibutylamino-phenoselenazinium bromide could be explored for similar therapeutic uses, leveraging selenium’s unique photochemical properties .

- Structural Insights: Crystal structure studies of phenazinium salts reveal tricyclic cores with slight distortions and hydrogen-bonding networks (e.g., N–H⋯Br interactions), which may stabilize the phenoselenazinium bromide in solid-state applications .

Biological Activity

Chemical Structure and Properties

Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is characterized by a phenoselenazine core structure that integrates selenium into its framework. The presence of dibutylamino groups enhances its solubility and bioavailability. The compound's molecular formula is represented as follows:

- Molecular Formula : CHBrNSe

- Molecular Weight : Approximately 385.35 g/mol

Anticancer Properties

Research indicates that compounds similar to phenoselenazin have demonstrated significant anticancer activity. For instance, studies have shown that selenium-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| ROS Generation | Increased oxidative stress leading to cellular damage |

| Cell Cycle Arrest | Interference with cell cycle progression, particularly at G2/M phase |

| Tumor Selectivity | Higher toxicity towards malignant cells compared to non-malignant cells |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of phenoselenazin derivatives on various cancer cell lines. For example, a study demonstrated that these compounds exhibited selective toxicity against human malignant cells while sparing non-malignant cells .

Case Study Example:

A recent investigation evaluated the cytotoxicity of phenoselenazin derivatives against several cancer cell lines, including HL-60 (promyelocytic leukemia) and HSC-2 (squamous cell carcinoma). The study used the MTT assay to determine the half-maximal inhibitory concentration (IC50), revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

The mechanisms through which phenoselenazin compounds exert their biological effects include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

- Cell Cycle Disruption : Inhibition of key regulatory proteins leading to cell cycle arrest.

- Inflammatory Response Modulation : Alteration in cytokine production affecting tumor microenvironment.

Pharmacological Potential

The pharmacological potential of phenoselenazin compounds extends beyond anticancer applications. Preliminary studies suggest they may also possess antimicrobial and anti-inflammatory properties due to their ability to modulate immune responses and inhibit bacterial growth.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In vivo Efficacy : Assessing the therapeutic potential in animal models.

- Mechanistic Studies : Detailed exploration of molecular pathways affected by treatment.

- Formulation Development : Enhancing bioavailability and targeting specific tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.